tert-Butyl (E)-3-(((tert-butylsulfinyl)imino)methyl)azetidine-1-carboxylate tert-Butyl (E)-3-(((tert-butylsulfinyl)imino)methyl)azetidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15728032
InChI: InChI=1S/C13H24N2O3S/c1-12(2,3)18-11(16)15-8-10(9-15)7-14-19(17)13(4,5)6/h7,10H,8-9H2,1-6H3
SMILES:
Molecular Formula: C13H24N2O3S
Molecular Weight: 288.41 g/mol

tert-Butyl (E)-3-(((tert-butylsulfinyl)imino)methyl)azetidine-1-carboxylate

CAS No.:

Cat. No.: VC15728032

Molecular Formula: C13H24N2O3S

Molecular Weight: 288.41 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl (E)-3-(((tert-butylsulfinyl)imino)methyl)azetidine-1-carboxylate -

Specification

Molecular Formula C13H24N2O3S
Molecular Weight 288.41 g/mol
IUPAC Name tert-butyl 3-(tert-butylsulfinyliminomethyl)azetidine-1-carboxylate
Standard InChI InChI=1S/C13H24N2O3S/c1-12(2,3)18-11(16)15-8-10(9-15)7-14-19(17)13(4,5)6/h7,10H,8-9H2,1-6H3
Standard InChI Key GDNNMZSPWRBPKN-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N1CC(C1)C=NS(=O)C(C)(C)C

Introduction

Structural and Molecular Characterization

Core Architecture and Stereochemical Features

The compound’s azetidine ring—a four-membered nitrogen-containing heterocycle—serves as the structural backbone. Position 1 is substituted with a tert-butyloxycarbonyl (Boc) group, a common protecting group in peptide synthesis, while position 3 hosts a (tert-butylsulfinyl)iminomethyl moiety. The (E)-stereochemistry of the imine bond (C=N) is critical for its spatial orientation, which impacts intermolecular interactions and catalytic behavior .

Spectroscopic Identifiers

  • IUPAC Name: tert-butyl 3-(tert-butylsulfinyliminomethyl)azetidine-1-carboxylate

  • InChI: InChI=1S/C13H24N2O3S/c1-12(2,3)18-11(16)15-8-10(9-15)7-14-19(17)13(4,5)6/h7,10H,8-9H2,1-6H3

  • SMILES: CC(C)(C)OC(=O)N1CC(C1)C=NS(=O)C(C)(C)C

These identifiers confirm the compound’s regiochemistry and functional group arrangement.

Comparative Analysis with Related Azetidines

ParameterThis Compoundtert-Butyl 3-((ethenylsulfanyl)methyl)azetidine-1-carboxylate N-(tert-butylsulfonyl)azetidine
Molecular FormulaC₁₃H₂₄N₂O₃SC₁₁H₁₉NO₂SC₇H₁₅NO₂S
Molecular Weight (g/mol)288.41229.34177.26
Key Functional GroupsBoc, sulfinylimineBoc, ethenylsulfanylSulfonyl, tert-butyl
Potential ApplicationsDrug intermediatesOrganic synthesisPolymer precursors

The tert-butylsulfinyl group in this compound distinguishes it from sulfonyl or thioether derivatives, offering unique electronic and steric profiles for catalytic applications .

Synthetic Pathways and Methodological Advances

Condensation-Based Strategies

The synthesis likely involves a condensation reaction between a tert-butylsulfinamide and an aldehyde-bearing azetidine precursor. For example:

  • Precursor Preparation: Boc-protected azetidine-3-carbaldehyde serves as the aldehyde component.

  • Imine Formation: Reaction with tert-butylsulfinamide under dehydrating conditions (e.g., molecular sieves) yields the (E)-imine via kinetic control .

Catalytic Considerations

Lanthanum(III) triflate (La(OTf)₃), noted for its efficacy in azetidine synthesis, could facilitate regioselective cyclization or epoxide aminolysis in related pathways . For instance, La(OTf)₃ promotes anti-Baldwin 5-endo-tet cyclizations in epoxy amines, suggesting potential adaptations for this compound’s synthesis .

Challenges in Steric Environments

The tert-butyl groups introduce significant steric hindrance, necessitating optimized conditions:

  • Temperature: Elevated temperatures (120–180°C) enhance reaction rates but risk decomposition .

  • Solvent Choice: Polar aprotic solvents like dichloromethane or DMF improve solubility of intermediates .

Physicochemical and Stability Profiles

Thermal Behavior

Differential scanning calorimetry (DSC) data would likely show a melting point >150°C, consistent with rigid azetidine cores. Thermogravimetric analysis (TGA) may reveal decomposition near 250°C, aligning with sulfinyl group instability at high temperatures .

Pharmaceutical and Synthetic Applications

Organic Synthesis Utility

  • Chiral Building Block: The tert-butylsulfinyl group induces asymmetry in catalysis, aiding enantioselective syntheses .

  • Polymer Precursors: Analogous N-sulfonylazetidines undergo anionic ring-opening polymerization (AROP), suggesting potential for polyimine materials .

Research Gaps and Future Directions

Unexplored Reactivity

  • Cross-Coupling Reactions: Palladium-catalyzed couplings at the imine position remain untested.

  • Biological Screening: No in vitro data exists for this compound; cytotoxicity and target binding studies are needed .

Computational Modeling Needs

Density functional theory (DFT) could predict transition states in sulfinylimine formation, guiding catalyst design .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator